(+/-)-Hypophyllanthin-d6
Description
Properties
Molecular Formula |
C₂₄H₂₄D₆O₇ |
|---|---|
Molecular Weight |
436.53 |
Synonyms |
(7R,8R,9S)-rel-9-(3,4-Dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxy-7,8-bis[(methoxy-d3)methyl]naphtho[1,2-d]-1,3-dioxole; (7α,8β,9α)-9-(3,4-Dimethoxyphenyl)_x000B_-6,7,8,9-tetrahydro-4-methoxy-7,8-bis[(methoxy-d3)methyl]naphtho[1,2-d]-1,3-dioxole; |
Origin of Product |
United States |
Isolation and Extraction Methodologies for Natural Hypophyllanthin
Source Identification and Selection (e.g., Phyllanthus species)
The genus Phyllanthus (Euphorbiaceae) encompasses a wide range of species distributed throughout tropical regions, many of which are used in traditional medicine. cimap.res.in The concentration of lignans (B1203133), including hypophyllanthin (B190393), varies significantly among these species, making careful selection of the plant source crucial for efficient isolation. embrapa.br
Research has focused on quantifying hypophyllanthin in various Phyllanthus species to identify the most abundant sources. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are common analytical methods for this purpose. cimap.res.inresearchgate.net Studies have shown that Phyllanthus amarus is a particularly rich source of both phyllanthin (B192089) and hypophyllanthin. cimap.res.inresearchgate.net In one comparative analysis, P. amarus was the only species among several tested (P. fraternus, P. maderaspatensis, P. virgatus, P. urinaria, and P. debilis) that contained detectable levels of hypophyllanthin. cimap.res.in Another study confirmed the presence of hypophyllanthin in P. niruri and P. urinaria, although quantifiable amounts were primarily found in P. amarus. embrapa.br The ethyl acetate (B1210297) fraction of P. amarus has been found to contain a high concentration of hypophyllanthin, recorded at 29.40 mg/g. nih.gov
The geographical location, climate, and soil conditions can also influence the phytochemical profile of the plants, leading to variability in hypophyllanthin content even within the same species. nih.gov Therefore, screening germplasm from different locations is a key strategy for selecting optimal plant material.
| Phyllanthus Species | Hypophyllanthin Content | Reference |
|---|---|---|
| P. amarus | Highest concentration among tested species | cimap.res.inresearchgate.netnih.gov |
| P. niruri | Detected, but may not be quantifiable | embrapa.br |
| P. urinaria | Detected in small amounts | embrapa.br |
| P. fraternus | Not detected | cimap.res.in |
| P. maderaspatensis | Not detected | cimap.res.in |
| P. virgatus | Not detected | cimap.res.in |
| P. debilis | Low yield (.13% from ethanol (B145695) extract) | nih.gov |
Advanced Extraction Techniques for Plant Matrices
The choice of solvent is a critical parameter in the extraction of hypophyllanthin from plant material. Various organic solvents have been evaluated for their efficiency. In a comparative study using air-dried leaves of P. amarus, methanol (B129727) was found to yield the maximum content of both phyllanthin and hypophyllanthin compared to hexane (B92381), chloroform, and ethyl acetate. cimap.res.in The typical procedure involves extracting the dried plant material multiple times with the chosen solvent at room temperature, followed by filtration and solvent removal under reduced pressure. cimap.res.in
Other methods like Soxhlet extraction have also been employed. Soxhlet extraction of P. niruri with hexane, dichloromethane, or acetone (B3395972) has been shown to produce extracts with higher concentrations of lignans compared to simple maceration with methanol or water. nih.gov For instance, hexane extraction via Soxhlet yielded a phyllanthin content of 36.2 mg/g of extract, significantly higher than the 3.1 mg/g obtained with methanol extraction. nih.gov
More advanced, non-conventional methods include microwave-assisted extraction (MAE). MAE utilizes microwave energy to heat the solvent and plant tissue, which can enhance the extraction process. rroij.com An optimized MAE protocol for P. amarus using 80% methanol resulted in a high yield of extract with a significant phyllanthin content of 21.2 mg/g. nih.gov
| Extraction Method | Solvent | Plant Source | Key Findings | Reference |
|---|---|---|---|---|
| Maceration (Room Temp.) | Methanol | P. amarus | Highest yield of hypophyllanthin compared to hexane, chloroform, ethyl acetate. | cimap.res.in |
| Soxhlet Extraction | Hexane | P. niruri | Produced a high concentration of lignans in the extract. | nih.gov |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | P. amarus | Optimized method yielded high lignan (B3055560) content. | nih.gov |
| Ultrasonic Bath | Petroleum Ether | P. niruri | Used for sample preparation prior to HPLC analysis. | chromatographyonline.com |
Supercritical fluid extraction (SFE), particularly using carbon dioxide (SC-CO2), offers a green and efficient alternative to conventional solvent extraction. srce.hr SC-CO2 is non-toxic, non-flammable, and its solvating power can be tuned by modifying temperature and pressure. srce.hrmdpi.com However, because CO2 is nonpolar, its ability to extract moderately polar compounds like lignans is limited. mdpi.com
Chromatographic Purification Strategies
Following initial extraction, column chromatography is a fundamental step for the isolation and purification of hypophyllanthin from the crude extract. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase.
Silica (B1680970) gel is the most commonly used stationary phase for purifying lignans from Phyllanthus extracts. nih.govchromatographyonline.com The crude extract is loaded onto the column and eluted with a mobile phase, typically a gradient system of nonpolar and polar solvents. A common solvent system involves a gradient of ethyl acetate in petroleum ether or hexane. chromatographyonline.com Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing hypophyllanthin. Fractions with similar profiles are then combined. This process may need to be repeated to achieve a higher degree of purity. nih.gov For example, a 10 g methanol extract of P. amarus was subjected to vacuum liquid chromatography followed by repeated silica gel column chromatography to yield 235.5–321.2 mg of hypophyllanthin. nih.gov
For final purification to achieve high purity (>95-98%), preparative HPLC is often employed. nih.gov This technique offers higher resolution and efficiency compared to standard column chromatography.
Reversed-phase columns, such as C8 or C18, are commonly used for the separation of lignans. researchgate.netakjournals.comresearchgate.net An isocratic or gradient mobile phase consisting of a mixture of acetonitrile (B52724) and/or methanol with water is typically used. researchgate.netphcog.com For instance, an improved HPLC method for separating phyllanthin and hypophyllanthin used a Cyano (CN) column with a mobile phase of pH 2.8 phosphate (B84403) buffer and acetonitrile. researchgate.net Detection is usually carried out using a UV detector, with wavelengths around 220-230 nm being common as this is near the absorption maxima for these compounds. cimap.res.inphcog.com In one analytical HPLC method, hypophyllanthin was eluted at a retention time of 17.70 minutes using a mobile phase of methanol:water (70:30) at a flow rate of 0.7 mL/min. cimap.res.in By scaling up such analytical methods, preparative HPLC can be used to isolate pure hypophyllanthin from semi-purified fractions obtained from column chromatography.
The isolation of hypophyllanthin from its natural sources, primarily plants of the Phyllanthus genus, involves a series of extraction and chromatographic techniques. Among these, Vacuum Liquid Chromatography (VLC) stands out as an efficient method for the fractionation of crude plant extracts.
Vacuum Liquid Chromatography Approaches
Vacuum Liquid Chromatography (VLC) is a preparative chromatographic technique that is often likened to a scaled-up version of Thin Layer Chromatography (TLC) performed in a column. semanticscholar.orgjuniperpublishers.com It is particularly valued for its speed, efficiency, and reduced solvent consumption compared to traditional column chromatography. juniperpublishers.com The technique utilizes a sintered glass funnel or a column with a fritted disc, which is dry-packed with a chromatographic adsorbent, typically TLC-grade silica gel. juniperpublishers.com A vacuum is applied to the bottom of the column to facilitate the rapid flow of the mobile phase. youtube.com
In the context of hypophyllanthin isolation, VLC is typically employed for the initial fractionation of a crude plant extract. For instance, a methanol extract of Phyllanthus amarus can be subjected to VLC on silica gel. nih.gov The process involves a step-gradient elution, where solvents of increasing polarity are passed through the column. semanticscholar.org The column is often allowed to run dry between fractions, which is a key feature that enhances separation. semanticscholar.org
A study by Yuandani et al. (2013) demonstrated the use of VLC for the fractionation of a methanol extract of P. amarus. nih.gov This initial VLC separation was a crucial step that preceded further purification by repeated silica gel column chromatography to yield pure hypophyllanthin. nih.gov The use of fine, TLC-grade silica gel in VLC provides a large surface area, leading to a high number of theoretical plates and thus, excellent separation efficiency. juniperpublishers.com
Yield Optimization and Influencing Factors in Natural Product Isolation
The yield of hypophyllanthin from natural sources is not constant and is influenced by a multitude of factors, ranging from the biological source to the specific methodologies employed in the laboratory. nih.gov Optimizing these parameters is critical for maximizing the efficiency of the isolation process.
Several key factors have been identified that significantly impact the final yield of hypophyllanthin:
Plant Species and Origin: The concentration of hypophyllanthin varies considerably among different Phyllanthus species. cimap.res.in For example, P. amarus has been found to be a particularly good source of both phyllanthin and hypophyllanthin, whereas other species may contain negligible amounts. cimap.res.in Furthermore, the geographical location, soil conditions, and climate in which the plant is grown can lead to variable yields from the same species. nih.govfrontiersin.org
Extraction Solvent: The choice of solvent is a critical parameter in the initial extraction process. Studies have shown that methanol is a highly effective solvent for extracting lignans like hypophyllanthin from the leaves of P. amarus. cimap.res.in The polarity of the solvent must be well-matched to the polarity of the target compound to ensure efficient extraction.
Extraction Conditions: Parameters such as extraction time, temperature, and the ratio of plant material to solvent volume can be optimized to enhance yield. researchgate.netresearchgate.netscielo.br For many natural products, increasing the extraction temperature can improve solubility and diffusion rates, but excessively high temperatures risk degrading thermally labile compounds. researchgate.netscielo.br Response surface methodology is a statistical approach often used to optimize these variables simultaneously. scielo.brresearchgate.net
Chromatographic Techniques: The specific separation techniques employed significantly affect the recovery of the pure compound. nih.gov While methods like column chromatography and preparative HPLC can achieve high purity (>95-98%), the yields are often variable and sometimes low. nih.gov The combination of VLC for initial fractionation followed by other chromatographic steps is one strategy to improve recovery. nih.gov
The following tables summarize reported yields of hypophyllanthin from different sources and highlight the key factors influencing this yield.
Table 1: Reported Yields of Natural Hypophyllanthin
| Plant Source | Extraction/Isolation Method | Yield | Reference |
|---|---|---|---|
| Phyllanthus amarus (from Malaysia) | Methanol extract, VLC, repeated column chromatography | 2.35% w/w | nih.gov |
| Phyllanthus amarus (from Indonesia) | Methanol extract, VLC, repeated column chromatography | 3.21% w/w | nih.gov |
| Phyllanthus niruri | Column chromatography | 4.16% w/w | nih.gov |
Table 2: Factors Influencing Hypophyllanthin Isolation Yield
| Factor | Description | Impact on Yield |
|---|---|---|
| Biological Source | The specific species of Phyllanthus used. | High variability; P. amarus and P. niruri are reported as high-yielding sources. nih.govcimap.res.in |
| Geographical Origin | Location, climate, and soil conditions where the plant was grown. | Can cause significant variation in lignan content even within the same species. nih.gov |
| Extraction Method | Choice of solvent (e.g., methanol, ethanol) and conditions (time, temp). | Methanol has been shown to be an effective solvent for extraction. cimap.res.in Optimization of conditions is crucial for maximizing extraction efficiency. researchgate.netresearchgate.net |
| Purification Technique | The specific chromatographic methods used (e.g., VLC, Column Chromatography, HPLC). | The combination and execution of these techniques determine the final recovery and purity of the compound. nih.gov |
Biosynthetic Pathway Elucidation of Hypophyllanthin
Precursor Identification and Metabolic Intermediates
The journey to hypophyllanthin (B190393) begins with simple precursors from primary metabolism. The ultimate building blocks are derived from carbohydrates. Intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway serve as the foundational molecules. nih.gov Key metabolic intermediates are sequentially modified to build the complex structure of the lignan (B3055560).
The aromatic rings characteristic of hypophyllanthin originate from the shikimate pathway. nih.gov This pathway provides the aromatic amino acid L-phenylalanine, which is the primary precursor for a vast array of plant secondary metabolites, including lignans (B1203133). researchgate.net Following the formation of L-phenylalanine, it enters the phenylpropanoid pathway, where it is converted into monolignols, the immediate precursors to lignans. researchgate.netnih.gov Coniferyl alcohol is a key monolignol intermediate in the biosynthesis of many lignans. researchgate.net
| Pathway | Key Precursors & Intermediates | Role in Hypophyllanthin Biosynthesis |
| Glycolysis / Pentose Phosphate Pathway | Phosphoenolpyruvate (B93156) (PEP), Erythrose 4-phosphate (E4P) | Initial carbon skeletons for the Shikimate Pathway. nih.gov |
| Shikimate Pathway | Shikimic acid, Chorismic acid, L-Phenylalanine | Formation of the aromatic amino acid precursor. nih.govresearchgate.net |
| Phenylpropanoid Pathway | Cinnamic acid, p-Coumaric acid, Coniferyl alcohol | Conversion of L-Phenylalanine into monolignol units. nih.govfrontiersin.org |
Enzymatic Transformations and Key Regulatory Steps
The conversion of precursors into hypophyllanthin is catalyzed by a series of specific enzymes. Each step represents a point of potential regulation, ensuring the controlled production of the final compound. Key enzymes in the early stages of the pathway, such as phenylalanine ammonia-lyase (PAL), are crucial regulatory points that can be influenced by various internal and external stimuli. nih.govnih.gov
Following the general phenylpropanoid pathway, a series of hydroxylases, ligases, and reductases modify the phenylpropane unit. researchgate.net The specific tailoring steps that lead to the exact substitution pattern of hypophyllanthin involve methyltransferases, which add the characteristic methoxy (B1213986) groups. The formation of the methylenedioxy bridge is another critical enzymatic step. The regulation of these enzymes dictates the flux of intermediates through the pathway and ultimately the accumulation of hypophyllanthin. nih.gov
| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine → Cinnamic acid | Phenylpropanoid frontiersin.org |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Phenylpropanoid frontiersin.org |
| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | Phenylpropanoid frontiersin.org |
| Cinnamoyl-CoA reductase | CCR | Cinnamoyl-CoAs → Cinnamaldehydes | Phenylpropanoid nih.gov |
| Cinnamyl alcohol dehydrogenase | CAD | Cinnamaldehydes → Monolignols (e.g., Coniferyl alcohol) | Phenylpropanoid nih.gov |
| Dirigent Proteins | DIRs | Stereoselective coupling of monolignol radicals | Dimerization researchgate.net |
| Pinoresinol-Lariciresinol Reductase | PLR | Reduction of pinoresinol (B1678388) and lariciresinol | Lignan Biosynthesis nih.gov |
Shikimate Pathway Contributions to Lignan Biosynthesis
The shikimate pathway is fundamental to the biosynthesis of hypophyllanthin as it provides the essential aromatic precursors. nih.gov This seven-step metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate. nih.govwikipedia.org Chorismate is a critical branch-point intermediate, leading to the synthesis of the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.net
For lignan biosynthesis, L-phenylalanine is the primary product of interest from this pathway. researchgate.net It has been estimated that a significant portion of the carbon fixed by plants is channeled through the shikimate pathway, highlighting its importance in generating not only primary metabolites but also a vast array of secondary compounds like lignans. nih.gov The enzymes of the shikimate pathway are highly conserved across plants and microorganisms. nih.gov
Phenylpropanoid Pathway Integration in Hypophyllanthin Formation
The phenylpropanoid pathway serves as a bridge between primary metabolism (via the shikimate pathway) and the vast world of specialized phenylpropanoid-derived compounds, including lignans. nih.govornl.gov The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.org
A series of subsequent hydroxylation and methylation reactions, followed by the activation to a CoA-ester and subsequent reduction, leads to the formation of various monolignols. nih.govnih.gov These monolignols, such as coniferyl alcohol, are the monomeric units that undergo oxidative coupling to form the dimeric lignan backbone. researchgate.net The specific monolignols produced are determined by the enzymatic machinery present in the plant, which in turn dictates the structure of the resulting lignans like hypophyllanthin. frontiersin.org
Dimerization Mechanisms in Lignan Biosynthesis
The final and defining step in the formation of the basic lignan structure is the dimerization of two phenylpropane units. researchgate.net This process is an oxidative coupling of monolignol radicals. rsc.org The monolignols are oxidized by enzymes such as laccases and peroxidases to generate resonance-stabilized phenoxy radicals. nih.gov
The subsequent coupling of these radicals can occur in various ways, leading to different linkage types between the two monomer units. nih.gov The most common linkage in classical lignans is an 8-8' bond. researchgate.net The stereochemistry of this coupling is often tightly controlled by dirigent proteins (DIRs), which guide the radicals into a specific orientation, leading to the formation of enantiomerically pure products. researchgate.net Following the initial dimerization, further enzymatic modifications, such as reductions and cyclizations, can occur to yield the final, complex structure of aryltetralin lignans like hypophyllanthin. nsf.gov
Chemical Synthesis and Stereochemical Considerations of Hypophyllanthin
Total Synthesis Strategies for Lignan (B3055560) Scaffolds
The total synthesis of lignan scaffolds, particularly the aryltetralin core characteristic of hypophyllanthin (B190393), has been approached through various strategic disconnections. A common theme in many synthetic endeavors is the construction of the tetrahydronaphthalene ring system with precise stereochemical control. These strategies often involve the formation of key carbon-carbon bonds to assemble the core structure, followed by functional group manipulations to arrive at the final natural product.
Several reviews have documented the tremendous synthetic efforts in the lignan field. researchgate.net General approaches to the aryltetralin lignan lactone framework, which shares structural similarities with hypophyllanthin, have been extensively explored. researchgate.net These often serve as a blueprint for accessing a variety of congeners. researchgate.net The synthesis of related compounds like podophyllotoxin (B1678966) has spurred the development of numerous chemical methodologies, including strategies that could be adapted for hypophyllanthin synthesis. scispace.comresearchgate.netrsc.orgnuph.edu.ua
A significant challenge in lignan synthesis is the control of the multiple contiguous stereocenters. scispace.com Strategies employed to address this include diastereoselective reactions, the use of chiral auxiliaries, and asymmetric catalysis. Chemoenzymatic approaches, for instance, have been successfully utilized in the synthesis of related aryltetralin lignans (B1203133), offering a powerful tool for establishing the correct stereochemistry. nih.gov The development of efficient and stereocontrolled syntheses remains an active area of research, driven by the potential biological activities of these complex natural products. researchgate.net
Racemic Synthesis Approaches to (±)-Hypophyllanthin
The first successful synthesis of (±)-hypophyllanthin, which also confirmed its revised structure, was reported by Ganeshpure and co-workers. rsc.org Their approach provided an unambiguous route to the racemic form of the natural product. The key steps in this synthesis are outlined below. Although the original 1981 publication by Ganeshpure et al. provides the foundational work, a more detailed account of a confirmatory synthesis was later published, solidifying the structural assignment of hypophyllanthin as r-1-(3,4-dimethoxyphenyl)-6-methoxy-t-2,c-3-bismethoxymethyl-7,8-methylenedioxy-1,2,3,4-tetrahydronaphthalene. rsc.org
The synthesis of the congener, nirtetralin, was also described in the same work, highlighting the versatility of the developed synthetic route for accessing related aryltetralin lignans. rsc.org The racemic synthesis provided crucial confirmation of the relative stereochemistry of the four contiguous chiral centers in the hypophyllanthin molecule.
Enantioselective Synthetic Methodologies for Related Lignans
While a specific enantioselective total synthesis of hypophyllanthin has not been extensively documented in readily available literature, numerous enantioselective strategies have been developed for structurally related aryltetralin lignans, most notably podophyllotoxin. scispace.comresearchgate.netrsc.org These methodologies offer valuable insights and potential pathways to access enantiomerically pure (+)- and (-)-hypophyllanthin.
Common approaches to achieve enantioselectivity in lignan synthesis include:
Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction. The auxiliary is later removed to afford the enantiomerically enriched product.
Asymmetric Catalysis: The use of chiral catalysts to promote enantioselective transformations is a powerful and atom-economical approach. This can include transition-metal catalysis and organocatalysis.
Chemoenzymatic Synthesis: This innovative approach utilizes enzymes to catalyze key stereoselective reactions, often with high efficiency and selectivity. nih.gov For instance, enzyme-catalyzed cyclization of synthetic intermediates has been explored for the synthesis of podophyllotoxin analogues. nih.gov
A unified, symmetry-driven approach has been reported for the enantioselective total synthesis of polycyclic aryltetralin lignans, which could potentially be adapted for hypophyllanthin. chinesechemsoc.org This strategy hinges on a catalytic asymmetric [2+2]-photocycloaddition followed by an oxidative ring-opening/ring-closing cascade. chinesechemsoc.org Such advanced synthetic strategies provide a roadmap for the future development of an enantioselective synthesis of hypophyllanthin.
Design and Implementation of Deuterium (B1214612) Labeling (d6) in Synthetic Routes
The introduction of stable isotopes, such as deuterium, into bioactive molecules is a valuable tool for various studies, including metabolic profiling and mechanistic investigations. The synthesis of (+/-)-Hypophyllanthin-d6 would likely involve the specific replacement of six hydrogen atoms with deuterium. A plausible location for this labeling would be the two methoxy (B1213986) groups on the dimethoxyphenyl ring, resulting in two -OCD₃ groups.
Several methods for deuterium labeling of organic molecules have been developed. For the introduction of a d6 label into the methoxy groups of hypophyllanthin, a synthetic strategy would involve the use of a deuterated methylating agent.
| Step | Description | Reagent |
| 1 | Demethylation of the precursor | A suitable demethylating agent (e.g., BBr₃) |
| 2 | Deuteromethylation | A deuterated methylating agent (e.g., CD₃I or (CD₃)₂SO₄) |
This two-step sequence would be performed on a late-stage intermediate or on the final hypophyllanthin molecule, provided the reaction conditions are compatible with the other functional groups present.
General studies on the deuterium labeling of lignans have been conducted, exploring methods such as acidic H/D exchange. helsinki.fi However, for the specific introduction of a d6 label onto the methoxy groups, the use of a deuterated building block or a post-synthetic modification with a deuterated reagent is the most direct approach. The stability of the deuterium labels at various aromatic sites would also be a crucial consideration in the design of the synthetic route. researchgate.net Base-catalyzed exchange with deuterium oxide has been shown to be effective for benzylic deuteration in some aromatic systems, which could be another potential strategy for labeling other positions in the hypophyllanthin scaffold if desired. nih.gov
Synthetic Routes for Specific Derivatization and Analog Generation
The synthesis of derivatives and analogs of natural products is a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships and developing compounds with improved properties. While the derivatization of hypophyllanthin itself is not as extensively documented as that of other lignans like podophyllotoxin, the existing synthetic routes provide a framework for generating novel analogs. nih.govnih.govfrontiersin.orgphcog.comnewhorizonbotanicals.com
Synthetic modifications could be targeted at various positions of the hypophyllanthin molecule:
Aromatic Rings: Modification of the substitution patterns on both the dimethoxyphenyl and the methylenedioxyphenyl rings could be achieved by starting with appropriately substituted precursors. This would allow for the exploration of the electronic and steric effects on biological activity.
Methoxymethyl Side Chains: The ether linkages of the methoxymethyl groups at the C-2 and C-3 positions are potential sites for modification. For example, alternative alkyl or aryl groups could be introduced to probe the importance of these substituents for biological interactions.
Stereochemistry: The synthesis of diastereomers of hypophyllanthin by altering the stereochemical outcome of key reactions could provide valuable information on the spatial requirements for its biological targets.
The development of synthetic routes that allow for late-stage diversification would be particularly valuable for the efficient generation of a library of hypophyllanthin analogs. This could involve the use of protecting group strategies and the introduction of functional handles that can be readily modified in the final steps of the synthesis.
Advanced Analytical Characterization and Quantitative Determination
Chromatographic Method Development and Validation
Chromatography is the cornerstone for the separation, identification, and quantification of complex mixtures. Various chromatographic techniques have been optimized for the analysis of lignans (B1203133) like hypophyllanthin (B190393), and these methods are directly applicable to its deuterated analogue.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of hypophyllanthin from plant extracts and formulations nih.govscielo.br. Reversed-phase HPLC methods are commonly validated for this purpose, employing detectors like Ultraviolet (UV) or Photodiode Array (DAD) for detection nih.govscielo.br.
Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve sufficient separation from other related compounds, such as phyllanthin (B192089) and niranthin (B1253582) nih.govscielo.brchromatographyonline.com. A combination of chromatographic fingerprint analysis with the simultaneous quantification of phyllanthin and hypophyllanthin has been developed to authenticate plant species like Phyllanthus niruri scielo.br. In these analyses, (+/-)-Hypophyllanthin-d6 is an ideal internal standard due to its identical retention time and chromatographic behavior to the analyte, but with a distinct mass-to-charge ratio for mass spectrometric detection.
Table 1: Examples of HPLC Method Parameters for Hypophyllanthin Analysis
| Parameter | Method 1 cimap.res.in | Method 2 chromatographyonline.com |
|---|---|---|
| Mobile Phase | Methanol (B129727):Water (70:30) | Acetonitrile (B52724):Water (55:45) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 230 nm |
| Retention Time | 17.70 min | Not specified |
| Column Temperature | Not specified | 30 °C |
Validation of these methods typically includes assessing linearity, precision, accuracy, and recovery scielo.brcimap.res.in. For one method, the validation data for hypophyllanthin showed a precision CV of 2.4% and a recovery of 98.8% cimap.res.in.
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, has been applied for the rapid and sensitive analysis of hypophyllanthin nih.gov. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), allow for the quantification of hypophyllanthin and other lignans in multiple reaction monitoring (MRM) acquisition mode nih.gov. This approach provides enhanced sensitivity and selectivity compared to conventional HPLC methods. A validated UHPLC-MS/MS method has been successfully developed for the simultaneous determination of hypophyllanthin and other bioactive compounds in various Phyllanthus species and their herbal formulations nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative determination of hypophyllanthin embrapa.bracademicjournals.org. This method is suitable for compounds that are either naturally volatile or can be converted into volatile derivatives. Studies have shown that lignans like hypophyllanthin can be analyzed directly by GC-MS without derivatization embrapa.bracademicjournals.org.
A GC-MS method was developed and validated for the simultaneous determination of phyllanthin and hypophyllanthin in six different Phyllanthus species embrapa.bracademicjournals.org. The method validation demonstrated good linearity, with a correlation coefficient (r²) of 0.996 for both lignans. The limit of detection (LOD) and limit of quantification (LOQ) for hypophyllanthin were determined to be 0.8 µg/mL and 11.1 µg/mL, respectively embrapa.br. The use of this compound as an internal standard in such GC-MS methods is crucial for achieving high accuracy and precision by correcting for any variability during injection or ionization.
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of hypophyllanthin cimap.res.inredalyc.org. HPTLC methods have been developed and validated for the simultaneous estimation of phyllanthin and hypophyllanthin in various Phyllanthus species nih.govcimap.res.in.
The separation is typically performed on silica (B1680970) gel 60 F254 plates. A common mobile phase consists of a mixture of hexane (B92381), acetone (B3395972), and ethyl acetate (B1210297) (e.g., 74:12:8 v/v/v) cimap.res.in. After development, the plate is treated with a visualizing agent, such as vanillin (B372448) in concentrated sulfuric acid and ethanol (B145695), and heated to develop colored spots cimap.res.in. Densitometric scanning is then performed at a specific wavelength, for instance, 580 nm, for quantification cimap.res.in. Validation of HPTLC methods has shown good recovery rates (97.3% for hypophyllanthin) and low limits of detection (0.20 µg/mL) and quantification (0.66 µg/mL) cimap.res.in.
Table 2: HPTLC Method Validation Data for Hypophyllanthin cimap.res.in
| Validation Parameter | Result |
|---|---|
| Recovery | 97.3% |
| Limit of Detection (LOD) | 0.20 µg/mL |
| Limit of Quantification (LOQ) | 0.66 µg/mL |
| Rf Value | 0.29 |
Since hypophyllanthin contains chiral centers, assessing enantiomeric purity is important. Chiral chromatography is the designated method for separating enantiomers. A standardized chiral TLC densitometric approach has been developed for the simultaneous quantitative measurement of four lignans, including hypophyllanthin nih.gov. Furthermore, a sensitive and selective HPTLC method using precoated chiral TLC plates has been validated for the qualitative and quantitative analysis of these active lignans nih.gov. For this method, an optimized mobile phase of n-hexane/acetone/1,4-dioxane (9:1:0.5 by volume) was used, achieving good separation of hypophyllanthin (Rf = 0.36) nih.gov. This technique is essential for controlling the stereochemical purity of standards like this compound, which is supplied as a racemic mixture.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantification
Mass spectrometry, particularly when coupled with a chromatographic inlet like HPLC or GC, is an indispensable tool for both the structural confirmation and sensitive quantification of analytes.
For structural elucidation, high-resolution mass spectrometry (HRMS) techniques such as Quadrupole Time-of-Flight (QTOF) MS are employed. An HPLC/ESI-QTOF-MS/MS method has been used to identify and characterize lignans, including hypophyllanthin, based on their retention time, exact mass, and fragmentation patterns nih.gov.
For quantitative purposes, tandem mass spectrometry (MS/MS) is the gold standard. Techniques like UPLC-MS/MS operating in MRM mode offer exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the analyte (hypophyllanthin) and its stable isotope-labeled internal standard (this compound) nih.gov. Similarly, GC-MS methods rely on monitoring specific mass fragments for quantification; for hypophyllanthin, the fragment at m/z 151 has been used embrapa.br. The use of this compound ensures the highest level of accuracy in these quantitative assays, as it co-elutes with the analyte and experiences identical ionization and fragmentation effects, with its distinct mass allowing for separate detection and reliable normalization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing thermally labile molecules like (±)-Hypophyllanthin-d6. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.
For lignans such as hypophyllanthin, ESI in the positive ionization mode often results in the formation of adducts with alkali metals. frontiersin.orgfrontiersin.org Studies on the non-labeled hypophyllanthin have shown that it readily forms a sodium adduct [M+Na]⁺. frontiersin.orgnih.gov While the protonated molecule [M+H]⁺ is not always observed, some analyses have reported its presence. nih.gov Given the molecular formula of hypophyllanthin (C₂₄H₃₀O₇) with a molecular weight of approximately 430.5 g/mol , the deuterated analogue (±)-Hypophyllanthin-d6 would have an expected molecular weight of approximately 436.5 g/mol . nih.govnih.gov Consequently, the primary ions observed in the ESI-MS spectrum would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 437.5 and the sodium adduct [M+Na]⁺ at an m/z of approximately 459.5.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS)
For unambiguous identification, high-resolution mass spectrometry is essential. Quadrupole Time-of-Flight (QTOF) mass spectrometry, often coupled with liquid chromatography (LC), provides high mass accuracy and resolution. This technique allows for the precise determination of the elemental composition of (±)-Hypophyllanthin-d6 and its fragments.
The high resolving power of QTOF-MS distinguishes the analyte from isobaric interferences, which is critical when analyzing complex matrices. nih.govresearchgate.net The accurate mass measurement of the precursor ion of (±)-Hypophyllanthin-d6 (e.g., [M+H]⁺ ≈ 437.5 Da) confirms its elemental composition and verifies the incorporation of six deuterium (B1214612) atoms compared to the non-labeled standard. This level of precision is indispensable for confirming the identity of synthesized internal standards. sci-hub.se
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process generates a characteristic fragmentation pattern, or "fingerprint," for the molecule.
For the non-deuterated hypophyllanthin, the protonated molecule ([M+H]⁺ at m/z 431.5) has been shown to produce significant product ions at m/z 151 and 370. nih.govresearchgate.net The fragmentation of (±)-Hypophyllanthin-d6 would be expected to follow a similar pathway. The precursor ion would be selected at m/z ~437.5. The resulting product ions would depend on the specific location of the deuterium labels. For instance, if the deuterium atoms are located on the methoxy (B1213986) groups of the 3,4-dimethoxyphenyl moiety, the fragment corresponding to the 3,4-dimethoxybenzyl cation (m/z 151 in the unlabeled compound) would shift to a higher m/z, confirming the position of the isotopic labels.
| Precursor Ion (m/z) | Product Ions (m/z) | Technique |
| ~431.5 ([M+H]⁺ for Hypophyllanthin) | 151, 370 | MS/MS |
| ~437.5 ([M+H]⁺ for Hypophyllanthin-d6) | Dependent on label position | MS/MS |
Application of (±)-Hypophyllanthin-d6 as an Internal Standard in LC-MS/MS
The primary application of (±)-Hypophyllanthin-d6 is as an internal standard (IS) for the accurate quantification of hypophyllanthin in biological matrices using LC-MS/MS. longdom.orgnih.gov A stable isotope-labeled IS is considered the gold standard for quantitative mass spectrometry for several reasons.
(±)-Hypophyllanthin-d6 is an ideal IS because it has nearly identical physicochemical properties to the analyte, hypophyllanthin. This results in similar behavior during sample extraction, chromatographic separation (co-elution), and ionization in the mass spectrometer source. sci-hub.se However, because it has a different mass, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of (±)-Hypophyllanthin-d6 to a sample, any variations in sample preparation or instrument response can be normalized. The ratio of the analyte signal to the IS signal is used to construct the calibration curve and accurately determine the concentration of hypophyllanthin, correcting for matrix effects and procedural losses. vienkiemnghiem.gov.vn
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and stereochemistry.
One-Dimensional (1D) NMR (¹H, ¹³C) Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of (±)-Hypophyllanthin-d6. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.
The NMR spectra of (±)-Hypophyllanthin-d6 are expected to be nearly identical to those of unlabeled hypophyllanthin, with the key difference being the absence of proton signals at the sites of deuteration. acs.orgnih.gov If a methoxy group (-OCH₃) is deuterated to -OCD₃, the characteristic singlet in the ¹H NMR spectrum around 3-4 ppm will disappear. In the ¹³C NMR spectrum, the carbon attached to the deuterium will show a characteristic multiplet due to C-D coupling and will have a slightly different chemical shift. The comprehensive assignment of the ¹H and ¹³C NMR spectra for hypophyllanthin has been reported based on extensive spectroscopic analysis. acs.orgauremn.org.br
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |
| 1 | 131.96 | - |
| 2 | 106.55 | 6.59 (d, 1.8) |
| 3 | 143.52 | - |
| 4 | 133.75 | - |
| 5 | 147.08 | 6.73 (d, 8.1) |
| 6 | 115.25 | 6.62 (dd, 8.1, 1.8) |
| 7 | 33.30 | 2.50 (m) |
| 8 | 35.62 | 1.80 (m) |
| 9 | 75.47 | 3.45 (m), 3.65 (m) |
| 1' | 138.15 | - |
| 2' | 111.84 | 6.75 (d, 1.8) |
| 3' | 148.85 | - |
| 4' | 147.08 | - |
| 5' | 110.75 | 6.80 (d, 8.1) |
| 6' | 120.60 | 6.68 (dd, 8.1, 1.8) |
| 7' | 42.08 | 1.80 (m) |
| 8' | 45.59 | 4.60 (d, 7.0) |
| 9' | 71.87 | 3.45 (m) |
| OMe-Ar | 56.63, 55.92 | 3.85 (s), 3.88 (s) |
| OCH₃-9, 9' | 58.98, 59.12 | 3.30 (s), 3.32 (s) |
| O-CH₂-O | 101.33 | 5.92 (s) |
Note: Data adapted from reported values for non-deuterated hypophyllanthin. acs.orgauremn.org.br Chemical shifts for the deuterated compound are expected to be analogous.
Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential to unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities within the (±)-Hypophyllanthin-d6 molecule. mdpi.commdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the spin systems within the molecule, such as the protons on the tetrahydro-naphthalene ring system. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for connecting different fragments of the molecule, for example, linking aromatic protons to quaternary carbons or connecting the aliphatic core to the aromatic rings. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR technique for determining the relative stereochemistry of the molecule by observing through-space correlations between protons on different parts of the chiral scaffold. acs.org
Together, these 2D NMR techniques provide a complete picture of the molecular structure of (±)-Hypophyllanthin-d6, confirming its identity and stereochemical integrity, which is vital for its use as a reliable analytical standard. upsi.edu.my
Role of Deuterium Labeling in NMR Spectral Simplification and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex natural products like lignans. nih.govmdpi.com However, the proton (¹H) NMR spectra of molecules such as hypophyllanthin can be complex due to numerous overlapping signals from protons in similar chemical environments. Deuterium (²H or D) labeling, as seen in this compound, is a powerful strategy to overcome this challenge.
The primary role of deuterium labeling is to simplify ¹H NMR spectra. Since deuterium has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), the substitution of hydrogen atoms with deuterium effectively removes their signals from the ¹H NMR spectrum. In this compound, the six deuterium atoms replace specific protons, leading to a cleaner spectrum where the remaining proton signals are more easily distinguished and assigned. This simplification is crucial for unambiguously assigning the chemical shifts and coupling constants of the remaining protons, which is fundamental to confirming the molecule's constitution and relative stereochemistry.
Furthermore, deuterium labeling is instrumental in two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). By eliminating specific proton signals, cross-peaks associated with these protons disappear, which helps in tracing the connectivity of the carbon-hydrogen framework more accurately. While NMR is a powerful tool for structural characterization, deuterium-labeled compounds are also frequently used as internal standards for quantitative analysis by mass spectrometry, where they help correct for variations during sample preparation and analysis. nih.govscispace.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.
| Functional Group | Typical IR Absorption (cm⁻¹) |
| C-D Stretch | 2100 - 2300 |
| Aromatic C-H Stretch | 3010 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-O Ether Stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving conjugated π-systems. Lignans of the phyllanthin type exhibit characteristic UV absorption maxima due to their aromatic rings. mdpi.com The UV spectrum of hypophyllanthin in a solvent like methanol or ethanol typically shows absorption maxima around 230 nm and 280 nm. mdpi.comukm.my The substitution of hydrogen with deuterium in this compound has a negligible effect on the electronic structure of the chromophores. Therefore, its UV-Vis spectrum is expected to be virtually identical to that of the non-deuterated parent compound. This technique is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantitative determination of lignans in plant extracts. chromatographyonline.comresearchgate.net
| Technique | Typical Absorption Maxima (λmax) |
| UV-Vis Spectroscopy | ~230 nm, ~280 nm |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry of stereogenic centers. nih.gov
The term "(+/-)-Hypophyllanthin" indicates a racemic mixture, meaning it contains equal amounts of both enantiomers. To determine the absolute configuration, a single crystal of one of the enantiomers must first be isolated, a process that can be achieved through chiral resolution techniques. Once an enantiomerically pure crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is unique to the crystal's structure. wikipedia.org
For chiral molecules, the phenomenon of anomalous dispersion (or resonant scattering) is used to determine the absolute configuration. thieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), crystallographers can distinguish between the actual enantiomer and its mirror image, allowing for the unambiguous assignment of the R/S configuration at each chiral center. ed.ac.uk While a crystal structure for this compound is not publicly available, the application of X-ray crystallography to the non-deuterated, enantiomerically pure hypophyllanthin would definitively establish its absolute stereochemistry. This information is critical for understanding its biological activity and interactions.
Structural Elucidation and Conformational Analysis
Spectroscopic Data Interpretation for Novel Derivatives or Analogues
Spectroscopic methods are fundamental to the structural determination of novel compounds. For an analogue like (+/-)-Hypophyllanthin-d6, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR data have been instrumental in assigning the structure of hypophyllanthin (B190393). acs.org For this compound, the introduction of deuterium (B1214612) atoms would lead to predictable changes in the NMR spectra. Specifically, the signals corresponding to the deuterated positions would be absent in the ¹H NMR spectrum, and the corresponding carbons would show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling. Techniques such as COSY, HMBC, and NOESY would be crucial in confirming the connectivity and spatial proximity of the remaining protons.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a high-resolution mass spectrum would confirm the molecular formula, accounting for the increased mass due to the six deuterium atoms. The fragmentation pattern, when compared to that of unlabeled hypophyllanthin, can help to pinpoint the locations of the deuterium labels. researchgate.netnih.govacademicjournals.org
Below are the characteristic NMR and MS data for the parent compound, hypophyllanthin, which would serve as a reference for the analysis of its deuterated analogue.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hypophyllanthin acs.org
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 46.1 | 4.30 (d, 8.0) |
| 2 | 41.9 | 2.15 (m) |
| 3 | 38.5 | 2.05 (m) |
| 4 | 29.8 | 2.90 (m), 2.70 (m) |
| 4a | 128.9 | - |
| 5 | 108.2 | 6.55 (s) |
| 5a | 146.9 | - |
| 6 | 147.0 | - |
| 7 | 101.1 | 5.90 (s) |
| 8 | 133.3 | - |
| 8a | 111.8 | 6.60 (s) |
| 1' | 137.9 | - |
| 2' | 111.5 | 6.80 (d, 8.0) |
| 3' | 148.9 | - |
| 4' | 147.5 | - |
| 5' | 111.1 | 6.75 (s) |
| 6' | 120.5 | 6.70 (d, 8.0) |
| 2-CH₂OMe | 72.5 | 3.50 (m), 3.40 (m) |
| 3-CH₂OMe | 72.1 | 3.60 (m), 3.45 (m) |
| 2-CH₂OMe | 59.1 | 3.35 (s) |
| 3-CH₂OMe | 59.0 | 3.30 (s) |
| 3'-OMe | 55.9 | 3.85 (s) |
| 4'-OMe | 55.8 | 3.80 (s) |
| 6-OMe | 56.1 | 3.90 (s) |
Table 2: Mass Spectrometry Data for Hypophyllanthin
| Ionization Mode | Observed m/z | Interpretation |
| EIMS | 430 | [M]⁺ |
| ESI-MS/MS | 453.1798 | [M+Na]⁺ |
Computational Chemistry for Conformational Prediction and Energy Minima
Computational chemistry is a powerful tool for predicting the three-dimensional structure and conformational preferences of molecules. nih.gov For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would be employed to explore its conformational landscape. mdpi.comnih.gov
DFT calculations can be used to optimize the geometry of different possible conformers and calculate their relative energies to identify the most stable structures. nih.gov This information is crucial for understanding how the molecule might interact with biological targets. MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution, revealing how it flexes and changes shape over time. mdpi.comnih.govmdpi.com For lignans (B1203133), these computational approaches can help elucidate the preferred orientations of the substituent groups, which can influence their biological activity. mdpi.comresearchgate.net
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical methods are essential for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy is particularly useful for this purpose. nih.govpolito.itnih.gov The ECD spectrum of a chiral molecule is highly sensitive to its stereochemistry.
For this compound, experimental ECD spectra would be recorded and compared with theoretical spectra calculated for different possible stereoisomers. tandfonline.comnih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. tandfonline.com The absolute configuration of the parent compound, hypophyllanthin, has been determined using circular dichroism. acs.org
Advanced Techniques for Microcrystalline or Unstable Samples
Obtaining single crystals suitable for conventional X-ray crystallography can be challenging for many natural products. In such cases, advanced techniques are required.
X-ray Powder Diffraction (XRPD): For microcrystalline samples, XRPD can provide valuable structural information. mdpi.comresearchgate.netresearchgate.net While it does not typically yield a complete atomic-resolution structure on its own, it can be used to identify crystalline phases and, in conjunction with computational modeling, can aid in structure elucidation. mdpi.comnih.gov
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM, particularly the Microcrystal Electron Diffraction (MicroED) technique, have made it a powerful tool for determining the high-resolution structures of small molecules from nanocrystals. nih.govacs.orgspringernature.comnih.govresearchgate.net This method would be highly applicable to this compound if it proves difficult to crystallize into larger single crystals.
Investigation of Stereoisomeric Forms of Hypophyllanthin
Hypophyllanthin is an aryltetralin lignan (B3055560) with multiple stereocenters, meaning several stereoisomers can exist. nih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.com The specific arrangement of these stereocenters is critical to the molecule's properties and biological activity. The separation and characterization of these stereoisomers are typically achieved using chiral chromatography techniques. The absolute configuration of each isolated stereoisomer can then be determined using chiroptical methods like ECD, as described previously. nih.govtandfonline.comresearchgate.net Understanding the properties of each individual stereoisomer is crucial for any potential therapeutic applications.
Preclinical Pharmacological Research: Mechanistic Investigations
Modulation of Cellular Signaling Pathways
Studies on (+/-)-Hypophyllanthin-d6, primarily conducted using its non-deuterated form, hypophyllanthin (B190393), have revealed significant interactions with critical cellular signaling pathways involved in inflammatory processes. Research in cellular models, such as lipopolysaccharide (LPS)-induced human macrophages, demonstrates that the compound can modulate complex signaling cascades. nih.govnih.gov
NF-κB Pathway Inhibition Studies
This compound has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression. nih.gov In studies using LPS-induced U937 human macrophages, hypophyllanthin demonstrated the ability to suppress the activation of the NF-κB pathway. nih.govelsevierpure.com This inhibition is achieved through several mechanisms, including the suppression of the phosphorylation of inhibitors of kappa B (IκB) and IκB kinases (Ikkα/β). nih.govelsevierpure.com By preventing the phosphorylation and subsequent degradation of IκBα, the compound effectively blocks the nuclear translocation of the NF-κB (p65) subunit, thereby downregulating the expression of NF-κB target genes. nih.govnih.gov
MAPK Pathway (JNK, ERK, p38) Suppression
The mitogen-activated protein kinase (MAPK) pathway, which includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, is another critical signaling cascade in the inflammatory response that is modulated by this compound. nih.govnih.gov Research has shown that hypophyllanthin suppresses the phosphorylation of all three major MAPK family members—JNK, ERK, and p38—in a dose-dependent manner in LPS-stimulated macrophages. nih.govnih.gov By inhibiting the activation of these kinases, the compound interferes with the downstream signaling that leads to the production of pro-inflammatory mediators. researchgate.net
PI3K-Akt Pathway Interactions
Interactions with the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway are also a key aspect of the mechanism of action of this compound. nih.gov This pathway is essential for cell survival, proliferation, and inflammation. Studies have documented that hypophyllanthin interferes with the activation of PI3K-Akt signaling in LPS-induced macrophages. nih.govresearchgate.net The compound was observed to suppress the initiation of protein kinase B (Akt), which in turn contributes to the downregulation of inflammatory responses. nih.gov This interference with the PI3K-Akt pathway demonstrates a multi-targeted approach to its anti-inflammatory effects. nih.govresearchgate.net
Table 1: Summary of this compound Effects on Cellular Signaling Pathways
| Pathway | Specific Target | Observed Effect | Model System | Reference |
|---|---|---|---|---|
| NF-κB | Phosphorylation of Ikkα/β and IκBα; NF-κB phosphorylation | Suppression | LPS-induced U937 human macrophages | nih.govnih.govelsevierpure.com |
| MAPK | Phosphorylation of JNK, ERK, and p38 | Suppression | LPS-induced U937 human macrophages | nih.govnih.gov |
| PI3K-Akt | Activation of Akt | Suppression/Interference | LPS-induced U937 human macrophages | nih.govnih.govresearchgate.net |
Enzymatic Target Modulation and Kinetics
Beyond its effects on signaling cascades, this compound also directly modulates the function of specific enzymes involved in inflammation and substance transport.
Cyclooxygenase-2 (COX-2) Activity Inhibition
This compound has been identified as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation. nih.gov In LPS-induced U937 macrophages, hypophyllanthin significantly inhibited both the gene expression and protein levels of COX-2 in a dose-dependent manner. nih.govelsevierpure.comresearchgate.net This leads to a reduction in the production of downstream signaling products like prostaglandin (B15479496) E2 (PGE2), contributing significantly to the compound's anti-inflammatory profile. nih.govnih.gov
P-glycoprotein (P-gp) Function Modulation and Reversibility
Research using in-vitro Caco-2 cell models has shown that hypophyllanthin can modulate the function of P-glycoprotein (P-gp), an important efflux transporter. nih.gov The compound was found to inhibit P-gp function with a potency comparable to other known lignans (B1203133). nih.gov A key finding from these studies is the reversibility of this inhibition. When the compound was washed out from the cell culture before the addition of a P-gp substrate, the inhibitory effect was lost, suggesting a direct and non-permanent interaction with the transporter. nih.gov It was also noted that prolonged exposure (up to 7 days) to hypophyllanthin did not alter the expression of active P-gp. nih.gov
Table 2: Summary of this compound Effects on Enzymatic Targets
| Enzymatic Target | Observed Effect | Key Finding | Model System | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Downregulation of gene and protein expression | Leads to decreased PGE2 production | LPS-induced U937 human macrophages | nih.govnih.govelsevierpure.com |
| P-glycoprotein (P-gp) | Direct inhibition of function | Inhibition is reversible upon washout | Caco-2 cells | nih.gov |
MRP2 Activity Evaluation
Research into the interaction of (+/-)-Hypophyllanthin with drug transporters has shown a selective inhibitory profile. Specifically, its effect on Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter involved in the efflux of drugs and toxins from cells, has been evaluated. In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line that expresses MRP2, were conducted to determine this interaction. The activity of MRP2 was assessed by monitoring the intracellular accumulation of its specific fluorescent substrates. Findings from these studies indicated that (+/-)-Hypophyllanthin did not inhibit the function of MRP2. nih.gov This suggests that at the concentrations tested, the compound does not interfere with the MRP2-mediated transport of substrates.
HBV Reverse Transcriptase Inhibition Studies
The potential antiviral activity of compounds from Phyllanthus species, including (+/-)-Hypophyllanthin, has been a subject of investigation, particularly against the Hepatitis B virus (HBV). The HBV DNA polymerase, which possesses reverse transcriptase (RT) activity, is a critical enzyme for the replication of the virus and a primary target for antiviral therapies. nih.gov
While extracts from Phyllanthus amarus have been shown to suppress HBV mRNA transcription, the direct inhibitory effect of isolated (+/-)-Hypophyllanthin on HBV reverse transcriptase is primarily supported by computational studies. nih.gov In silico molecular docking analyses have been performed to predict the binding affinity of (+/-)-Hypophyllanthin to the HBV DNA polymerase. nih.gov These studies suggest that the compound can fit into the active site of the enzyme, indicating a potential for inhibitory action. However, direct enzymatic assays with the isolated compound are required to confirm the extent and mechanism of this inhibition. Broader studies on Phyllanthus niruri extracts, which contain hypophyllanthin, have reported activity against HBV by inhibiting viral entry and replication, providing further rationale for investigating the specific role of its constituent lignans. nih.gov
Receptor Binding and Ligand-Target Interactions
Radioligand Competition Binding Assays (e.g., Antihistamine Potential)
A comprehensive review of the scientific literature did not yield specific studies employing radioligand competition binding assays to evaluate the affinity of (+/-)-Hypophyllanthin for specific receptors, such as histamine (B1213489) receptors. This type of assay is a standard method to determine if a compound can displace a known radiolabeled ligand from its receptor, thereby quantifying its binding affinity. The absence of such data means that the potential for (+/-)-Hypophyllanthin to act as a ligand for common G-protein coupled receptors or ion channels, including any potential antihistamine activity, remains uncharacterized through this methodology.
In Silico Molecular Docking and Binding Affinity Prediction
In silico molecular docking has been a valuable tool for predicting the potential molecular targets of (+/-)-Hypophyllanthin and elucidating its mechanism of action at a molecular level. These computational studies have explored the binding affinity of hypophyllanthin with several key proteins involved in inflammation and viral replication.
For instance, docking analyses have been conducted to evaluate the interaction between hypophyllanthin and Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in inflammatory processes. nih.govsemanticscholar.org The results showed that hypophyllanthin could dock effectively with the TNF-α receptor. Similarly, its binding potential to microsomal Prostaglandin E synthase type 2 (mPGES-2), an enzyme involved in the production of the inflammatory mediator PGE2, has been investigated, with studies indicating a good docking score. nih.gov In the context of antiviral research, docking simulations against protein receptors of the COVID-19 virus, specifically the spike glycoprotein (B1211001) and main protease, predicted a strong binding affinity for hypophyllanthin. nih.gov
The findings from these key molecular docking studies are summarized in the table below.
| Target Protein | Ligand | Docking Score (Unit) | Predicted Interaction |
| TNF-α | Hypophyllanthin | Not Specified | Good docking with characteristic protein interactions |
| Microsomal Prostaglandin E Synthase type 2 (mPGES-2) | Hypophyllanthin | Not Specified | Good docking score |
| COVID-19 Spike Glycoprotein (6LZG) | Hypophyllanthin | -108.70 (Rerank Score) | Stronger interaction than native ligand |
| COVID-19 Main Protease (5R7Y) | Hypophyllanthin | -93.84 (Rerank Score) | Stronger interaction than native ligand |
This table is generated based on data from published in silico studies. nih.govnih.govsemanticscholar.org The "Rerank Score" from Molegro Virtual Docker represents the total energy of the ligand-receptor bonds.
Cellular Immunomodulatory Mechanisms
(+/-)-Hypophyllanthin has been identified as possessing potent immunomodulatory and anti-inflammatory properties. frontiersin.orgbohrium.com Its mechanisms of action involve the modulation of various components of the immune system. Studies have shown that it can inhibit the chemotaxis, phagocytosis, and production of reactive oxygen species (ROS) in human phagocytes in a dose-dependent manner. frontiersin.org The immunosuppressive effects of extracts containing hypophyllanthin have been attributed to the modulation of pro-inflammatory mediator release through the downregulation of key signaling pathways such as NF-κB, MAPKs, and PI3K-Akt. nih.govdntb.gov.ua
Effects on Inflammatory Mediators (IL-1β, TNF-α, PGE2)
The anti-inflammatory activity of (+/-)-Hypophyllanthin is linked to its ability to modulate the production and activity of key inflammatory mediators, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE2).
In a murine model of asthma, treatment with an extract of Phyllanthus amarus, containing both phyllanthin (B192089) and hypophyllanthin, was shown to significantly attenuate the elevated levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov This suggests that hypophyllanthin contributes to the suppression of the Th2 inflammatory response. The mechanism for this effect is supported by the aforementioned in silico studies, which predict a direct interaction between hypophyllanthin and TNF-α. nih.govsemanticscholar.org Furthermore, the predicted binding of hypophyllanthin to mPGES-2, the terminal enzyme for PGE2 synthesis, provides a molecular basis for its potential to reduce PGE2 levels, although direct measurements of PGE2 inhibition by the isolated compound are needed for confirmation. nih.gov
The demonstrated effects of (+/-)-Hypophyllanthin on these inflammatory mediators are summarized below.
| Inflammatory Mediator | Effect | Model System |
| Interleukin-1β (IL-1β) | Attenuation of elevated levels | Ovalbumin-induced asthma in rats (as part of P. amarus extract) |
| Tumor Necrosis Factor-α (TNF-α) | Attenuation of elevated levels | Ovalbumin-induced asthma in rats (as part of P. amarus extract) |
| Prostaglandin E2 (PGE2) | Predicted Inhibition (via docking with mPGES-2) | In silico molecular docking studies |
This table summarizes findings on the effects of (+/-)-Hypophyllanthin on key inflammatory mediators. nih.govsemanticscholar.orgnih.gov
Inhibition of Chemotaxis and Phagocytosis in Immune Cells
Hypophyllanthin has demonstrated significant immunomodulatory effects by directly influencing the function of phagocytic cells, such as polymorphonuclear leukocytes (PMNs) and monocytes. nih.gov Research shows that hypophyllanthin can potently inhibit the chemotactic activity of these cells, which is their directed movement in response to chemical stimuli, a critical step in the inflammatory response. nih.gov
Furthermore, hypophyllanthin exhibits strong inhibitory action on the phagocytic activity of these immune cells. nih.gov Phagocytosis, the process by which cells engulf and digest foreign particles or cellular debris, is a fundamental component of the innate immune response. At a concentration of 50 µg/mL, hypophyllanthin was observed to significantly inhibit the engulfment capabilities of both PMNs and monocytes. nih.gov
Table 1: Effect of Hypophyllanthin on Phagocytosis
| Immune Cell Type | Concentration | Percentage of Phagocytizing Cells |
|---|---|---|
| Polymorphonuclear Leukocytes (PMNs) | 50 µg/mL | 49.11% |
| Monocytes | 50 µg/mL | 64.6% |
These findings suggest that hypophyllanthin can modulate the innate immune response by hindering the migration and engulfment functions of key immune cells. nih.gov
Modulation of Integrin Expression (e.g., β2-integrin CD18)
The inhibitory effects of hypophyllanthin on immune cell function are further explained by its ability to modulate the expression of cell surface adhesion molecules. Specifically, hypophyllanthin has been shown to reduce the expression of β2-integrin (CD18) on both PMNs and monocytes. nih.gov Integrins like CD18 are crucial for cell-cell interactions, adhesion to the endothelium, and migration to sites of inflammation. nih.govfrontiersin.org
Vascular Tension Regulation Mechanisms (Endothelium-Independent)
Hypophyllanthin has been shown to modulate vascular tension through mechanisms that are independent of the vascular endothelium. nih.govresearchgate.net In studies using isolated rat aorta, hypophyllanthin induced significant, concentration-dependent relaxation of sustained contractions caused by phenylephrine. nih.gov This vasorelaxant effect was not affected by the removal of the endothelium, indicating a direct action on the vascular smooth muscle cells. nih.govresearchgate.net
The proposed mechanisms for this endothelium-independent vasodilation include:
Inhibition of Calcium Entry : Hypophyllanthin was found to inhibit contractions provoked by high potassium chloride (KCl) concentrations, which suggests an interference with calcium (Ca²⁺) influx through voltage-gated calcium channels in the smooth muscle cells. nih.gov
Inhibition of Calcium Release : The compound also significantly inhibited phenylephrine-induced contractions in a calcium-free environment, pointing to an additional mechanism involving the blockade of Ca²⁺ release from intracellular stores like the sarcoplasmic reticulum. nih.govresearchgate.net
However, it did not affect contractions induced by caffeine, suggesting its action on intracellular calcium release is specific to the phenylephrine-mediated pathway. nih.gov
Anticancer Mechanisms in Cellular Models
Hypophyllanthin has been investigated for its potential anticancer properties, with research focusing on identifying its molecular targets and evaluating its effects on cancer cell lines. nih.govfrontiersin.org
Investigations of Specific Protein Targets (e.g., 4ZSE, 3QBY, 4OUM)
Computational studies have been employed to identify potential protein targets for hypophyllanthin's anticancer activity. Through these analyses, it has been suggested that proteins represented by the PDB IDs 4ZSE, 3QBY, and 4OUM may serve as targets. nih.govresearchgate.net These proteins are involved in critical cellular processes that are often dysregulated in cancer:
4ZSE : Human Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cell survival and resistance to chemotherapy.
3QBY : Human tubulin, the building block of microtubules, which is a well-established target for anticancer drugs that disrupt cell division.
4OUM : Human Bcl-2, an anti-apoptotic protein that promotes cancer cell survival.
The identification of these potential targets suggests that hypophyllanthin's anticancer effects may be mediated through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. nih.govresearchgate.net
Cellular Viability and Proliferation Studies in Cancer Cell Lines (e.g., HeLa)
In vitro studies have confirmed that hypophyllanthin possesses cytotoxic activity against certain cancer cell lines. Research on the human cervical cancer cell line, HeLa, has shown that hypophyllanthin can inhibit cell viability and proliferation. medwinpublishers.com While one early study noted that hypophyllanthin did not show cytotoxicity on its own against various human tumor cell lines, other reports have indicated it has an active anticancer effect against HeLa cells. frontiersin.orgmedwinpublishers.com This suggests that its efficacy may be cell-line specific or dependent on other experimental conditions.
Hepatoprotective Mechanisms in Preclinical Models
One of the earliest and most well-documented pharmacological activities of hypophyllanthin is its ability to protect the liver from damage. nih.govnih.gov Preclinical studies using in vitro models have demonstrated its efficacy against cytotoxicity induced by toxins in primary cultured rat hepatocytes. nih.govresearchgate.net
In a key early study, both phyllanthin and hypophyllanthin were the only active compounds isolated from a hexane (B92381) extract of Phyllanthus niruri that showed protective effects against liver cell damage caused by carbon tetrachloride (CCl₄) and galactosamine. nih.gov These toxins are well-known hepatotoxic agents used in experimental models to induce liver injury that mimics conditions like hepatitis and cirrhosis. researchgate.net The protective mechanism is thought to be related to the antioxidant properties of the compound and its ability to stabilize cellular membranes, thereby preventing toxin-induced damage. nih.govnih.gov
Restoration of Endogenous Enzyme Levels
Preclinical research indicates that hypophyllanthin possesses hepatoprotective properties, demonstrated by its ability to mitigate the rise of key liver enzymes in models of chemically-induced liver damage. In studies using primary cultured rat hepatocytes, hypophyllanthin has shown a capacity to protect liver cells from cytotoxicity induced by toxins such as carbon tetrachloride (CCl4) and galactosamine. nih.gov
One of the primary indicators of liver damage is the leakage of intracellular enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream. Research has shown that treatment with hypophyllanthin can significantly lower the levels of these enzymes in preclinical models of liver injury. For instance, in a model of CCl4-induced cytotoxicity, hypophyllanthin was observed to reduce the activity of glutamic-pyruvic transaminase (GPT), another term for ALT. nih.gov This suggests that hypophyllanthin helps to maintain the structural integrity of hepatocytes, thereby preventing the release of these enzymes.
While a study on the acute toxicity of a standardized methanol (B129727) extract of Phyllanthus amarus, containing 5.01% w/w hypophyllanthin, found no significant changes in ALT and AST levels in healthy rats, this indicates the compound's safety at high doses rather than its restorative effects in a disease model. nih.gov The key therapeutic value lies in its ability to protect against toxic insults, as demonstrated in the CCl4 cytotoxicity model.
Table 1: Effect of Hypophyllanthin on Liver Enzyme Levels in a Preclinical Model of CCl4-Induced Cytotoxicity
| Preclinical Model | Parameter Measured | Effect of Hypophyllanthin Treatment | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl4)-induced cytotoxicity in rat hepatocytes | Mean Glutamic-Pyruvic Transaminase (GPT/ALT) Activity | Reduced mean GPT activity to 82% compared to the control group (100%). | nih.gov |
Antioxidant Defense System Modulation
The hepatoprotective effects of compounds found in Phyllanthus species are often linked to their antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key factor in the pathogenesis of various liver diseases.
Extracts of Phyllanthus niruri, which contain hypophyllanthin, have been shown to possess liver-protective actions due to their antioxidant properties. nih.gov In preclinical studies, treatment with extracts of Phyllanthus amarus containing phyllanthin and hypophyllanthin was found to mitigate oxidative stress and increase the levels of both enzymatic and non-enzymatic antioxidant defense parameters in carbon tetrachloride-induced liver injury. nih.gov
Impact on Non-Alcoholic Fatty Liver Disease (NAFLD) Pathways
Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver, which can progress to more severe inflammation and fibrosis (non-alcoholic steatohepatitis or NASH). The pathogenesis of NAFLD involves complex pathways related to lipid metabolism, insulin (B600854) resistance, and inflammation.
Currently, there is a lack of direct preclinical research investigating the specific impact of isolated hypophyllanthin on NAFLD pathways. However, the broader class of compounds to which hypophyllanthin belongs, lignans, has been associated with potential benefits for liver health. Some studies suggest that a high intake of dietary lignans may be associated with lower odds of developing NAFLD. nih.govcaringsunshine.com
Furthermore, research on the closely related lignan (B3055560), phyllanthin, which is also found in Phyllanthus species, has shown promise in experimental models of NAFLD. Studies have demonstrated that phyllanthin can improve liver histology and biochemical markers in animal models of NAFLD, suggesting a hepatoprotective action that involves the reversal of damage to the hepatic profile. proquest.comrjptonline.orgresearchgate.net Extracts from Phyllanthus niruri, containing a mixture of bioactive compounds including hypophyllanthin, are noted to have hypolipidemic and antioxidant effects that are considered beneficial in ameliorating NAFLD. cabidigitallibrary.org These effects are thought to be mediated through the modulation of lipid metabolism and reduction of oxidative stress. caringsunshine.com
Despite these findings for related compounds and extracts, it is crucial to note that dedicated studies on the mechanistic role of isolated (+/-)-Hypophyllanthin in NAFLD are absent from the current scientific literature.
Antihyperuricemic Mechanism of Action (in preclinical models)
Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with other metabolic conditions. The management of hyperuricemia typically involves either reducing the production of uric acid by inhibiting the enzyme xanthine (B1682287) oxidase or increasing its excretion from the body (uricosuric action).
Preclinical studies have identified hypophyllanthin as a potent antihyperuricemic agent. nih.gov The primary mechanism of action for hypophyllanthin in reducing plasma uric acid levels is attributed to its uricosuric effect, rather than the inhibition of xanthine oxidase. researchgate.netnih.gov Research has shown that lignans isolated from Phyllanthus niruri, including hypophyllanthin, significantly increase the excretion and clearance of uric acid in hyperuricemic rat models. researchgate.netnih.gov
In these preclinical models, hypophyllanthin demonstrated a capacity to enhance uric acid clearance to a degree that was comparable to clinically utilized antihyperuricemic drugs such as allopurinol, benzbromarone, and probenecid. nih.govnih.gov This strong uricosuric action highlights its potential as a therapeutic agent for conditions associated with hyperuricemia.
Table 2: Antihyperuricemic Effects of Hypophyllanthin in Preclinical Models
| Preclinical Model | Parameter Measured | Observed Effect of Hypophyllanthin | Reference |
|---|---|---|---|
| Potassium oxonate- and uric acid-induced hyperuricemic rats | Urinary Uric Acid Excretion | Contributed to a 2.51-fold increase in urinary uric acid excretion (as part of a lignan mixture). | researchgate.netnih.gov |
| Potassium oxonate- and uric acid-induced hyperuricemic rats | Uric Acid Clearance | Contributed to an 11.0-fold increase in uric acid clearance (as part of a lignan mixture). | researchgate.netnih.gov |
| Hyperuricemic subjects (animal model) | Uric Acid Clearance (mL/(kg/hr)) | Showed a significantly higher uric acid clearance (0.19 ± 0.05) compared to hyperuricemic controls (0.03 ± 0.04). | nih.gov |
Structure Activity Relationship Sar Studies
Correlation of Structural Motifs with Biological Activities
Hypophyllanthin (B190393) belongs to the lignan (B3055560) class of secondary metabolites, which are synthesized in plants via the dimerization of phenylpropanoid units. mdpi.com Its core structure, characterized by a tetrahydrofuran (B95107) ring system with substituted phenyl groups, is a key determinant of its biological activities. Lignans (B1203133), including hypophyllanthin, are known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, immunomodulatory, and hepatoprotective properties. mdpi.comresearchgate.net
The biological activity of hypophyllanthin is intrinsically linked to its specific structural features:
The Phenylpropanoid Backbone: This core structure is fundamental to the antioxidant and free radical scavenging properties observed in many lignans. mdpi.com
Substituents on the Aromatic Rings: The nature and position of substituents, such as methoxy (B1213986) groups on the phenyl rings of hypophyllanthin, can significantly influence its biological activity. These groups can affect the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.
The Tetrahydrofuran Ring: The central ring system provides a rigid scaffold that dictates the spatial orientation of the substituent groups, which is critical for receptor binding and biological activity.
Interactive Table: Structural Motifs of Hypophyllanthin and Associated Biological Activities
| Structural Motif | Potential Biological Activity Contribution |
| Phenylpropanoid Backbone | Antioxidant, Free Radical Scavenging |
| Methoxy Groups | Modulation of Lipophilicity and Target Interaction |
| Tetrahydrofuran Ring | Stereochemical Scaffold for Substituent Orientation |
Impact of Stereochemistry on Mechanistic Outcomes
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like hypophyllanthin. longdom.org The three-dimensional arrangement of atoms in a molecule determines its ability to interact with specific biological targets, such as enzymes and receptors, which are themselves chiral. longdom.org Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit vastly different biological effects. longdom.org
For hypophyllanthin, which has multiple chiral centers, the specific stereoisomer present in nature is likely to be the most active form. The precise orientation of the substituents on the tetrahydrofuran ring is critical for its interaction with biological macromolecules. Although detailed studies comparing the activity of different stereoisomers of hypophyllanthin are scarce, it is a well-established principle in medicinal chemistry that one enantiomer or diastereomer is often significantly more potent or has a different pharmacological profile than its counterparts. longdom.org Understanding the stereochemical requirements for activity is a critical aspect of drug design and development. longdom.org
Analysis of Hydroxylation, Methylation, and Dimerization Effects on Activity
Chemical modifications such as hydroxylation, methylation, and dimerization can have profound effects on the biological activity of natural products.
Hydroxylation: The introduction of hydroxyl (-OH) groups can increase the polarity of a molecule, potentially improving its water solubility and ability to form hydrogen bonds with biological targets. nih.gov The position of hydroxylation on the aromatic rings of a lignan can significantly impact its antioxidant activity. nih.gov For instance, an increased degree of hydroxylation on the B-ring of flavonoids, a related class of polyphenols, is associated with stronger antioxidant effects. nih.gov
Methylation: The addition of methyl (-CH3) groups, as seen in the methoxy groups of hypophyllanthin, generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes. Methylation can also protect hydroxyl groups from metabolic oxidation, potentially increasing the compound's in vivo half-life.
Dimerization: Hypophyllanthin itself is a product of the dimerization of cinnamic acid derivatives. nih.govfrontiersin.org Further dimerization or the creation of oligomeric structures could lead to compounds with novel biological activities or enhanced potency due to the potential for multivalent interactions with biological targets.
Systematic studies on the effects of these specific modifications on the activity of hypophyllanthin are needed to fully elucidate their impact.
Design and Synthesis of Hypophyllanthin Analogues for SAR Elucidation
The rational design and synthesis of analogues are fundamental to SAR studies. nih.govchemrxiv.org By systematically modifying the structure of a lead compound like hypophyllanthin and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for activity.
The synthesis of hypophyllanthin analogues could involve:
Modification of Aromatic Ring Substituents: Replacing the methoxy groups with other functionalities (e.g., hydroxyl, halogen, or alkyl groups) to probe the electronic and steric requirements for activity.
Alteration of the Tetrahydrofuran Ring: Synthesizing analogues with different ring sizes or conformations to understand the importance of the central scaffold.
Variation of Stereochemistry: Synthesizing different stereoisomers of hypophyllanthin to determine the optimal three-dimensional arrangement for biological activity.
While the synthesis of some lignans has been reported, the development of a focused library of hypophyllanthin analogues specifically for comprehensive SAR studies remains an area for future research. mdpi.com Such studies would be invaluable in optimizing the therapeutic potential of this class of compounds.
Metabolomics and Biotransformation Studies Preclinical and in Vitro
Identification of Biotransformation Products in In Vitro Systems
In vitro studies using systems such as human liver microsomes (HLMs) are crucial for elucidating the metabolic pathways of xenobiotics. For (+/-)-Hypophyllanthin-d6, incubation with HLMs fortified with NADPH would likely reveal a range of phase I and phase II metabolites. Based on the known metabolism of lignans (B1203133), the primary biotransformation products would likely arise from demethylation, hydroxylation, and subsequent conjugation reactions.
The deuterium (B1214612) label in this compound would result in a characteristic mass shift in the metabolites when analyzed by mass spectrometry (MS), facilitating their identification against the complex background of the microsomal matrix. For instance, a metabolite formed through a single demethylation would retain the deuterium label, exhibiting a mass difference of +6 Da compared to the corresponding metabolite of the unlabeled hypophyllanthin (B190393).
Table 1: Hypothetical Biotransformation Products of this compound in Human Liver Microsomes
| Putative Metabolite | Metabolic Reaction | Expected Mass Shift (vs. Unlabeled) | Analytical Technique |
|---|---|---|---|
| O-desmethyl-hypophyllanthin-d6 | Demethylation | +6 Da | LC-MS/MS |
| Hydroxy-hypophyllanthin-d6 | Hydroxylation | +6 Da | LC-MS/MS |
| Hypophyllanthin-d6-glucuronide | Glucuronidation | +6 Da | LC-MS/MS |
| Hypophyllanthin-d6-sulfate | Sulfation | +6 Da | LC-MS/MS |
Application of (±)-Hypophyllanthin-d6 for Metabolic Fate Tracing
In a typical in vivo study in a preclinical model, plasma, urine, and feces would be collected over time after administration of a mixture of labeled and unlabeled hypophyllanthin. The analysis of these samples would provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound. The deuterium label ensures that the detected signals are unequivocally derived from the administered compound, eliminating ambiguity from endogenous molecules.
Enzymatic Pathways Involved in Hypophyllanthin Metabolism
The metabolism of lignans, including hypophyllanthin, is known to be mediated by cytochrome P450 (CYP) enzymes for phase I reactions and by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for phase II conjugation. nih.gov Studies on other lignans suggest the involvement of CYP3A4, CYP2C9, and other CYP isoforms in their oxidative metabolism. nih.govmdpi.com Hypophyllanthin itself has been reported to potentially inhibit CYP3A4. nih.gov
The biotransformation of this compound is expected to follow similar enzymatic pathways. In vitro experiments using recombinant human CYP enzymes could pinpoint the specific isoforms responsible for its metabolism. The deuterium substitution is generally not expected to alter the primary metabolic pathways, although it can sometimes lead to a "kinetic isotope effect," where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. This effect can be a useful tool in mechanistic studies to identify rate-limiting steps in metabolism.
Table 2: Potential Enzymes Involved in the Metabolism of this compound
| Enzyme Superfamily | Specific Isoform (Hypothesized) | Metabolic Reaction |
|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4, CYP2C9 | Demethylation, Hydroxylation |
| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A9 | Glucuronidation |
| Sulfotransferase (SULT) | SULT1A1, SULT1E1 | Sulfation |
Comparative Metabolomic Profiling in Biological Samples
The use of this compound is highly advantageous in comparative metabolomic profiling studies. In such studies, a biological system (e.g., cultured cells or a preclinical model) is treated with the unlabeled hypophyllanthin, and a parallel system is treated with the deuterated analog. By comparing the metabolomes of the two systems using high-resolution mass spectrometry, changes in endogenous metabolites induced by hypophyllanthin can be distinguished from the metabolites of the compound itself.
Biotechnological Production and Cell Culture Approaches
In Vitro Shoot and Callus Culture Development for Lignan (B3055560) Production
The foundation for the biotechnological production of hypophyllanthin (B190393) lies in the successful establishment of in vitro cultures. nih.gov Both organized cultures, such as shoot cultures, and undifferentiated cell masses, known as callus, from Phyllanthus species have been developed as effective systems for lignan biosynthesis. cabidigitallibrary.org
Research on Phyllanthus tenellus, a known source of hypophyllanthin, has demonstrated that various explants, including nodal and leaf segments, can be used to initiate in vitro cultures. nih.govnih.gov Nodal explants are often preferred for shoot proliferation as the pre-existing meristems allow for direct multiple shoot formation without an intermediate callus phase. researchgate.net For callus induction, leaf explants have proven to be highly effective. wisdomlib.org One study successfully established callus cultures from the leaf explants of Phyllanthus virgatus on a Murashige and Skoog (MS) medium, which serves as a basal nutrient foundation. wisdomlib.org Similarly, callus and shoot cultures of Phyllanthus amarus have been established from nodal explants to study the production of phytochemicals. cabidigitallibrary.org
A pivotal study on P. tenellus was the first to report the identification and quantification of hypophyllanthin in its in vitro cultures, confirming that these systems can indeed produce the target lignan. nih.gov This research provides a crucial proof-of-concept for utilizing cell culture as a viable alternative to whole plant extraction for obtaining hypophyllanthin. nih.govresearchgate.net
Optimization of Plant Growth Regulators for Enhanced Biosynthesis
The manipulation of plant growth regulators (PGRs) in the culture medium is a critical strategy for directing in vitro plant development and, crucially, for enhancing the production of secondary metabolites like hypophyllanthin. phytogen.comnih.govnih.gov The balance between auxins and cytokinins is particularly important for steering cultures towards either biomass accumulation (callus proliferation) or differentiation (shoot and root formation). nih.gov
Cytokinins also play a vital role, particularly in shoot regeneration. For P. tenellus, a medium containing 1.0 mg/l 6-Benzylaminopurine (BAP), a cytokinin, was found to be optimal for inducing the maximum number of shoots from nodal explants. nih.govresearchgate.net For subsequent rooting of these in vitro-raised shoots, the auxin Indole-3-acetic acid (IAA) at a concentration of 2 mg/l proved to be the most effective. nih.gov
These findings demonstrate that a strategic, stage-specific application of different PGRs is essential for first establishing healthy cultures and then optimizing them for the biosynthesis of hypophyllanthin.
Interactive Data Table: Effect of Plant Growth Regulators on P. tenellus In Vitro Culture
Genetic Engineering Approaches for Pathway Manipulation
While optimization of culture conditions and media composition can enhance yields, genetic engineering offers a more direct approach to manipulating the biosynthetic pathways leading to lignan production. researchgate.net The biosynthesis of hypophyllanthin originates from the phenylpropanoid pathway. nih.gov By identifying and manipulating the genes that code for key regulatory enzymes in this pathway, it is theoretically possible to increase the metabolic flux towards the synthesis of specific lignans (B1203133).
Currently, research into the specific genetic manipulation of Phyllanthus for enhanced hypophyllanthin production is still in nascent stages. However, work on other plants provides a roadmap for future efforts. For instance, enhancing the production of lignans and other phenolic compounds could be achieved through the development of transgenic plants that overexpress genes related to their biosynthesis. researchgate.net Techniques such as RNA interference (RNAi) or CRISPR/Cas9 could be employed to down-regulate competing metabolic pathways, thereby channeling more precursors towards hypophyllanthin production.
Furthermore, elicitation, which involves treating cultures with biotic or abiotic stressors to induce defense responses and secondary metabolite production, can be synergistic with genetic approaches. mdpi.com Studies suggest that endophytic fungi and drought stress can increase lignan production in Phyllanthus species. nii.ac.jpresearchgate.net Understanding the genetic regulation of these stress responses could allow for the engineering of cell lines that are primed for high-level lignan production upon elicitation.
Large-Scale Bioreactor Cultivation for Sustainable Supply
The ultimate goal of developing robust plant cell cultures is to scale up production from laboratory flasks to large industrial bioreactors to ensure a sustainable and commercially viable supply. nih.gov Bioreactors are controlled environments that allow for the cultivation of plant cell suspensions in volumes ranging from a few liters to several thousand. slideshare.netresearchgate.net
Cultivating plant cells at a large scale presents unique challenges compared to microbial fermentation. Plant cells are larger, more sensitive to shear stress from mechanical agitation, and have slower growth rates, necessitating long periods of aseptic operation. nih.govfrontiersin.org Therefore, the design and operation of the bioreactor are critical. Stirred-tank bioreactors are commonly used, but modifications such as specialized impellers are often required to ensure adequate mixing and oxygen transfer without damaging the fragile cells. frontiersin.orgnih.gov
For Phyllanthus cell cultures producing hypophyllanthin, the transition to a bioreactor system would involve several optimization steps. nih.gov Key parameters such as nutrient feeding strategy (batch vs. fed-batch), aeration rates, pH, and temperature must be carefully controlled to maximize both cell density and lignan productivity. frontiersin.org While specific protocols for large-scale Phyllanthus cultivation are not yet widely established, the principles developed for other medicinal plants provide a strong foundation. nih.gov The successful adaptation of Phyllanthus cell suspension cultures to bioreactor systems represents the final step in creating a reliable, plant-based factory for the on-demand production of hypophyllanthin. slideshare.net
Computational and in Silico Modeling Studies
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique provides detailed insights into the conformational changes of proteins and the stability of protein-ligand complexes, which are critical for understanding drug-target interactions. nih.govresearchgate.net MD simulations can replicate biological events in a computational environment, helping to understand the thermodynamics and kinetics associated with the binding of a ligand, such as hypophyllanthin (B190393), to its protein target. researchgate.net
In the context of hypophyllanthin and related compounds from Phyllanthus species, MD simulations have been employed to validate and refine the results of initial molecular docking studies. For instance, after in silico screening identified hypophyllanthin as a potential inhibitor of key SARS-CoV-2 proteins, MD simulations would be the next step to confirm the stability of the interaction. Studies have shown that hypophyllanthin exhibits a strong binding affinity for the COVID-19 spike glycoprotein (B1211001) and main protease, suggesting a more stable interaction than the native ligands. nih.gov Such simulations analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and identify the key amino acid residues involved in the interaction. Understanding these dynamic interactions at an atomic level is crucial for rational drug design and for optimizing lead compounds. researchgate.net
| Study Focus | Protein Target(s) | Computational Method | Key Findings |
| Antiviral Activity | SARS-CoV-2 Spike Glycoprotein (6LZG) & Main Protease (5R7Y) | Molecular Docking | Hypophyllanthin demonstrated a greater binding affinity and stronger interaction compared to the native ligands, suggesting potent inhibitory activity. nih.gov |
| Antiviral Activity | Hepatitis C Virus (HCV) Receptor | Molecular Docking | Hypophyllanthin and phyllanthin (B192089) showed strong binding to the 4-glycosaminoglycans (4-GAG) receptor, which is crucial for HCV entry into hepatocytes. nih.gov |
| Antiallergic Activity | Histamine (B1213489) H1 Receptor (H1R) | Molecular Docking | Hypophyllanthin exhibited favorable binding within the H1R binding site, suggesting a potential mechanism for its antiallergic effects. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamscience.com By analyzing how variations in molecular features (descriptors) affect a compound's potency or efficacy, QSAR models can predict the activity of novel, untested molecules. cmu.ac.th This approach is valuable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. benthamscience.com
While the application of QSAR specifically to a series of hypophyllanthin derivatives is not extensively documented in the reviewed literature, the methodology holds significant potential. A hypothetical QSAR study on hypophyllanthin would involve designing and synthesizing a library of analogs with modifications to its core lignan (B3055560) scaffold. These modifications could include altering the substituents on the aromatic rings or changing the stereochemistry of the molecule. The biological activity of each analog, such as its anti-inflammatory or anticancer effect, would be measured experimentally. sci-hub.se Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Using statistical methods, a QSAR model would then be built to relate these descriptors to the observed biological activity. Such a model could guide the rational design of new hypophyllanthin-based compounds with enhanced therapeutic properties.
Network Pharmacology Analysis of Hypophyllanthin and Phyllanthus Extracts
Network pharmacology is a systems-level approach that investigates the complex interactions between drug molecules and multiple targets within a biological network. mdpi.com This methodology is particularly well-suited for studying natural products and herbal extracts, which often contain multiple bioactive compounds that act on various proteins simultaneously to produce a therapeutic effect. mdpi.com The typical workflow involves identifying the chemical constituents of an extract, predicting their potential protein targets, and constructing intricate networks that connect the compounds, their targets, and relevant disease pathways. mdpi.com
For extracts from Phyllanthus species, which are rich in lignans (B1203133) like hypophyllanthin and phyllanthin, network pharmacology provides a framework to understand their polypharmacological mechanisms. nih.govfrontiersin.org This approach can elucidate how hypophyllanthin, in concert with other phytochemicals in the extract, modulates interconnected signaling pathways. Analyses of plant secondary metabolites frequently reveal convergence on common regulatory hubs. Key signaling pathways often implicated in the anti-inflammatory and antioxidant effects of natural compounds include NF-κB, MAPK, and PI3K/AKT. mdpi.com By mapping the interactions of hypophyllanthin and its co-occurring compounds, network pharmacology can help identify key protein targets (e.g., AKT1, TNF-α, COX-2) and explain the synergistic effects observed with the use of whole plant extracts. mdpi.comnih.gov
De Novo Drug Design Based on Hypophyllanthin Scaffold
De novo drug design is a computational strategy for creating novel molecular structures from scratch, tailored to bind to a specific biological target. When based on an existing molecule, this approach uses the core chemical structure, or "scaffold," as a starting point for generating new chemical entities. The lignan structure of hypophyllanthin represents a promising scaffold for such design efforts. Its defined three-dimensional arrangement of atoms provides a solid foundation upon which new functional groups can be built to optimize interactions with a target protein.
While specific examples of de novo design campaigns originating from the hypophyllanthin scaffold are not prominent in the current literature, the potential is significant. The process would involve using the hypophyllanthin scaffold as a base in a computational algorithm. The algorithm would then "grow" new molecules by adding atoms or chemical fragments in a stepwise manner, continuously evaluating the fit and potential binding affinity within the active site of a chosen protein target. Advanced methods utilizing artificial intelligence and deep learning could explore a vast chemical space to generate novel compounds with improved potency, selectivity, and pharmacokinetic properties compared to the original natural product. This approach holds the potential to leverage the inherent biological activity of the hypophyllanthin core to create next-generation therapeutics. bohrium.com
Prediction of Potential Pharmacological Targets and Signaling Pathways
Identifying the molecular targets of a bioactive compound is a fundamental step in understanding its mechanism of action and therapeutic potential. benthamscience.com In silico target fishing methods, such as reverse docking and ligand-based screening, are computational strategies used to scan large databases of proteins to find potential binding partners for a given molecule like hypophyllanthin. mdpi.com These approaches have successfully predicted several targets and pathways that align with the compound's observed pharmacological activities, including its antiviral, anti-inflammatory, antiallergic, and anticancer effects. nih.govnih.govbohrium.com
Computational studies have predicted that hypophyllanthin can interact with multiple protein targets. For its antiviral activity, in silico screening identified the spike glycoprotein and main protease of SARS-CoV-2 as potential targets. nih.gov Similarly, its potential against the Hepatitis C virus has been linked to its interaction with the 4-glycosaminoglycans (4-GAG) receptor, which is vital for viral entry. nih.gov For its antiallergic properties, molecular docking suggested favorable binding to the histamine H1 receptor. mdpi.com In the context of cancer, hypophyllanthin has been shown to interfere with key signaling pathways by modulating the SIRT1/Akt pathway and the N-cadherin/β-catenin axis, which are involved in cell survival, proliferation, and invasion. nih.gov These predictions provide a valuable roadmap for further experimental validation and help to construct a comprehensive picture of hypophyllanthin's polypharmacology.
| Predicted Target/Pathway | Associated Activity | Computational Method | Reference |
| SARS-CoV-2 Spike Glycoprotein & Main Protease | Antiviral (COVID-19) | Molecular Docking | nih.gov |
| 4-glycosaminoglycans (4-GAG) Receptor | Antiviral (Hepatitis C) | Molecular Docking | nih.gov |
| Histamine H1 Receptor (H1R) | Antiallergic | Molecular Docking | mdpi.com |
| SIRT1/Akt Pathway | Anticancer (Breast Cancer) | Western Blot, Cell-based assays | nih.gov |
| N-cadherin/β-catenin axis | Anticancer (Breast Cancer) | Western Blot, Cell-based assays | nih.gov |
| NF-κB/MAPK/PI3K-Akt Signaling Pathways | Anti-inflammatory | In vitro assays | sci-hub.se |
Future Research Directions and Emerging Areas
Exploration of Undiscovered Mechanistic Pathways
While hypophyllanthin (B190393) has demonstrated a range of pharmacological properties including immunomodulatory, anti-inflammatory, and hepatoprotective effects, the intricate molecular mechanisms underlying these actions are not fully understood. Current research has provided some insights, but detailed mechanistic studies are needed to better understand its full potential. Future investigations are anticipated to move beyond preliminary bioactivity screenings to a deeper exploration of its signaling pathways.
Key areas for future mechanistic exploration include:
Modulation of Immune Signaling: Studies have shown that hypophyllanthin can inhibit signaling pathways like NF-κB, MAPK, and PI3K-Akt in human macrophages. Further research is required to identify the specific receptor targets and downstream effectors involved in its immunomodulatory and anti-inflammatory activities.
Anticancer Mechanisms: Early studies found that hypophyllanthin alone did not show significant cytotoxic activities against various tumor cell lines. However, the potential for synergistic effects with established chemotherapeutic agents or the exploration of its impact on non-cytotoxic pathways like anti-angiogenesis or metastasis warrants further investigation.
Hepatoprotective Pathways: The compound's ability to lower serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) suggests a protective effect on hepatocytes. Future studies could use transcriptomics and proteomics to identify the specific cellular pathways it modulates to protect the liver from damage.
A comprehensive understanding of these pathways is crucial for identifying its potential as a lead compound for developing new therapies, particularly for inflammatory and immune-related diseases.
Advanced Synthetic Strategies for Complex Lignan (B3055560) Analogues
The chemical synthesis of lignans (B1203133) is essential for producing sufficient quantities for research and for creating novel analogues with improved efficacy or pharmacokinetic properties. The first synthesis of hypophyllanthin was reported in 1981. As the demand for complex natural products grows, researchers are focusing on developing more efficient and versatile synthetic routes.
Future synthetic strategies are likely to focus on:
Stereoselective Synthesis: Many lignans, including podophyllotoxin (B1678966), have complex stereochemistry that is crucial for their biological activity. Developing highly stereoselective synthetic methods, such as cascade addition-alkylation reactions, can significantly improve the efficiency of producing the desired isomer.
Coupling Reactions: Modern organic chemistry offers a variety of powerful coupling reactions (e.g., Kumada, Heck) that can be adapted to construct the core structures of complex lignans and their analogues in fewer steps and with higher yields.
Combinatorial Synthesis: By developing a flexible synthetic route, it becomes possible to apply combinatorial chemistry approaches. This would enable the rapid generation of a library of hypophyllanthin analogues with diverse structural modifications, which can then be screened for enhanced biological activity.
These advanced strategies will not only facilitate the production of hypophyllanthin but also pave the way for the discovery of new, patentable lignan-based therapeutic agents.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of how lignans like hypophyllanthin function within a biological system, researchers are turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand the interplay of various biomolecules and pathways. Such an integrated approach can help bridge the gap from genotype to phenotype, revealing how a compound exerts its effects across different biological layers.
Emerging applications in lignan research include:
Pathway Analysis: By combining transcriptomic and metabolomic data from cells or tissues treated with hypophyllanthin, researchers can map the flow of information through biological networks, identifying key genes and metabolites that are perturbed.
Biomarker Discovery: Multi-omics data can help identify specific biomarkers that predict a response to treatment with a lignan-based drug, paving the way for personalized medicine.
Understanding Biosynthesis: Integrating genomic and metabolomic data from Phyllanthus species can provide deeper insights into the biosynthetic pathways that produce hypophyllanthin, potentially enabling metabolic engineering to increase yields.
Platforms like cBioportal and R2 Genomics Analysis and Visualization Platform, although often used in cancer research, provide models for how multi-omics data can be integrated and visualized to unravel complex biology. The use of open-source platforms and public data repositories will be crucial for advancing this field.
Development of Novel Analytical Platforms for Lignan Research
Accurate detection and quantification of lignans in complex matrices like plant extracts and biological fluids are critical for research and quality control. The deuterated compound, (+/-)-Hypophyllanthin-d6, is specifically designed for use as an internal standard in mass spectrometry-based methods to ensure the highest level of accuracy.
While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, the field is advancing towards more powerful platforms.
| Analytical Technique | Description | Application in Lignan Research |
| HPLC | High-Performance Liquid Chromatography is a technique used to separate, identify, and quantify each component in a mixture. It is well-suited for analyzing the medium polarity of lignans. | Routinely used for the analysis of lignans in plant extracts and biological samples, often with UV detection. |
| LC-MS | Liquid Chromatography-Mass Spectrometry combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity. | Identification and quantification of lignans and their metabolites, where this compound would be an ideal internal standard. |
| LCxLC | Comprehensive two-dimensional liquid chromatography provides significantly higher separation power than conventional one-dimensional HPLC, which is crucial for analyzing complex plant extracts. | Separation and quantification of target lignans from matrix components that may co-elute in standard HPLC analysis. |
| SFC | Supercritical Fluid Chromatography uses a supercritical fluid as the mobile phase, offering efficient separation of complex mixtures like those found in knotwood extracts. | Proposed for the efficient separation and identification of lignans from industrial sources like coniferous knotwood. |
Future developments will likely focus on enhancing the hyphenation of advanced separation techniques like LCxLC with high-resolution mass spectrometry to enable non-target screening and the identification of novel lignan derivatives in various plant and microbial sources.
Bioprospecting for New Hypophyllanthin-Producing Organisms
Hypophyllanthin is primarily isolated from various Phyllanthus species. However, the yield can vary significantly depending on the species and its geographical location. This variability highlights the need to search for new and potentially higher-yielding sources of this valuable compound. Bioprospecting, the search for useful products and compounds from nature, is a key strategy in this endeavor.
Future bioprospecting efforts could target:
Untapped Plant Species: A systematic screening of other plant families known to produce lignans could reveal new sources of hypophyllanthin or structurally related compounds.
Endophytic Microorganisms: Endophytes are microorganisms that live within plant tissues and are a known source of novel natural products, including antibiotics, anticancer compounds, and alkaloids. Investigating the endophytic fungi and bacteria associated with Phyllanthus plants may lead to the discovery of microbial producers of hypophyllanthin, which could be more amenable to large-scale fermentation.
Marine Organisms: The marine environment is a vast, largely unexplored reservoir of biodiversity and novel chemical structures. Bioprospecting in marine microalgae, sponges, and their associated microbes could uncover entirely new classes of lignans with unique biological activities.
While bioprospecting holds great promise, it is often a challenging and low-probability endeavor. Therefore, modern approaches integrate metabolomic and genomic screening to more efficiently identify promising organisms.
Sustainable Production and Green Chemistry Approaches in Lignan Synthesis
As the pharmaceutical industry faces increasing pressure to adopt more environmentally friendly practices, the principles of green chemistry are becoming central to the synthesis of active pharmaceutical ingredients (APIs). The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
Applying these principles to the production of hypophyllanthin and other lignans is a critical area for future research.
| Green Chemistry Principle | Application in Lignan Synthesis |
| Waste Prevention | Designing synthetic routes with higher atom economy to minimize the formation of byproducts. |
| Use of Renewable Feedstocks | Utilizing bio-based starting materials derived from plants or microbial fermentation instead of petroleum-based feedstocks. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. |
| Catalysis | Using highly selective catalytic reagents (including biocatalysts like enzymes) in place of stoichiometric reagents to reduce waste and improve efficiency. |
| Design for Energy Efficiency | Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. |
Future research will focus on integrating biocatalysis and chemoenzymatic synthesis into the production of lignans. This could involve using enzymes to perform specific, stereoselective transformations, thereby reducing the need for protecting groups and hazardous reagents, ultimately leading to a more sustainable and cost-effective manufacturing process.
Q & A
Q. What are the established synthesis routes for (+/-)-Hypophyllanthin-d6, and how can isotopic purity be validated?
Methodological Answer: Synthesis typically involves deuterium labeling at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can confirm deuterium incorporation, while liquid chromatography (LC)-HRMS quantifies isotopic enrichment (≥98% is standard for pharmacological studies). Ensure reaction parameters (temperature, pH) are optimized to minimize proton-deuterium exchange .
Q. Which analytical techniques are recommended for characterizing this compound in complex biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for specificity and sensitivity. Deuterated internal standards (e.g., Hypophyllanthin-d6 itself) should be spiked into samples to correct for matrix effects. For structural confirmation, combine NMR (e.g., , ) with infrared spectroscopy (IR) to resolve stereochemical ambiguities. Cross-validate results using orthogonal methods like capillary electrophoresis (CE) to address potential co-elution issues .
Q. How can researchers ensure the stability of this compound during long-term storage and experimental assays?
Methodological Answer: Stability studies should assess degradation under varying conditions (e.g., temperature, light, pH). Use accelerated stability testing (40°C/75% relative humidity) to predict shelf life. For biological assays, aliquot samples to avoid freeze-thaw cycles. Monitor stability via LC-UV or LC-MS at predefined intervals. If degradation exceeds 5%, consider adding stabilizers (e.g., antioxidants) or modifying storage buffers .
Advanced Research Questions
Q. What experimental designs are optimal for studying the mechanism of action of this compound in cellular models?
Methodological Answer: Employ a combination of knockdown/knockout models (e.g., CRISPR-Cas9) and isotopic tracing to track metabolic incorporation. For dose-response studies, use a log-scale concentration range (e.g., 1 nM–100 µM) to identify EC₅₀ values. Include deuterated vs. non-deuterated controls to isolate isotope-specific effects. Pair transcriptomic profiling (RNA-seq) with proteomic analysis to map signaling pathways .
Q. How should researchers address contradictory data on the pharmacokinetic (PK) behavior of this compound across species?
Methodological Answer: Discrepancies often arise from species-specific metabolic enzymes (e.g., cytochrome P450 isoforms). Design cross-species PK studies with parallel dosing (IV, oral) and compare AUC, , and clearance rates. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters. Validate findings with in vitro hepatocyte assays and microsomal stability tests .
Q. What strategies are effective for resolving stereochemical interference in assays involving this compound?
Methodological Answer: Chiral chromatography (e.g., Chiralpak® columns) can separate enantiomers. For in vivo studies, synthesize and test individual enantiomers to isolate biological activity. Use circular dichroism (CD) spectroscopy to confirm stereochemical integrity post-purification. If interference persists, employ computational docking simulations to predict enantiomer-target binding affinities .
Q. How can researchers design robust in vivo studies to evaluate the therapeutic efficacy of this compound?
Methodological Answer: Use a randomized, blinded design with power analysis to determine cohort sizes. Include vehicle controls, positive controls (e.g., existing therapeutics), and deuterated vs. non-deuterated groups. Measure endpoints via non-invasive imaging (e.g., PET/MRI) and histological validation. For translational relevance, adhere to ARRIVE guidelines for preclinical reporting .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to model EC₅₀/IC₅₀ values. Apply mixed-effects models to account for inter-experiment variability. For high-throughput data, apply false discovery rate (FDR) correction. Share raw data and analysis scripts (e.g., R/Python) in public repositories to enhance reproducibility .
Q. How should researchers handle batch-to-batch variability in deuterated compound synthesis?
Methodological Answer: Implement quality control (QC) protocols, including NMR and LC-MS for each batch. Use ANOVA to compare inter-batch variability against predefined thresholds (e.g., ±5% purity). If variability exceeds limits, audit synthesis conditions (e.g., reagent purity, reaction time). Document deviations in open-access lab notebooks .
Ethical & Reporting Standards
Q. What guidelines should govern the use of this compound in preclinical research?
Methodological Answer: Follow institutional animal care protocols (IACUC) and ARRIVE 2.0 guidelines for ethical and transparent reporting. For isotopic studies, comply with radiation safety protocols if /-labeling is used. Disclose deuterium content and synthetic routes in publications to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
